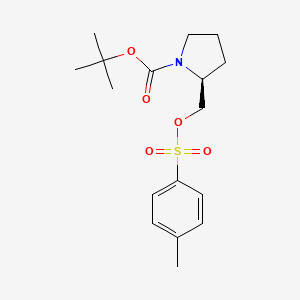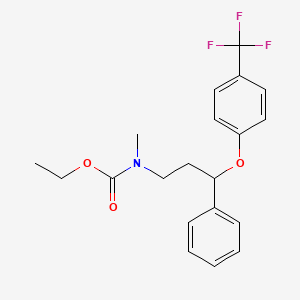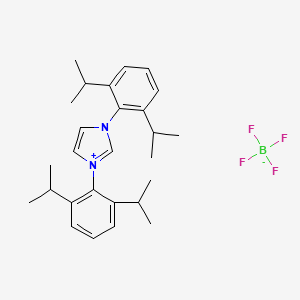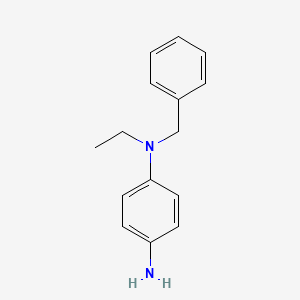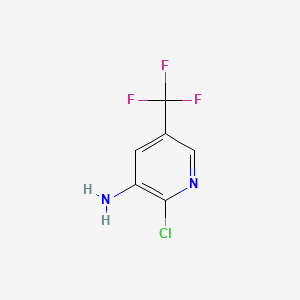
2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Descripción general
Descripción
“2-Chloro-5-(trifluoromethyl)pyridin-3-amine” is a chloro (trifluoromethyl) pyridine . It is an aminopyridine .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles is described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
In the title compound, C (6)H (4)ClF (3)N (2), an intermediate in the synthesis of the fungicide fluazinam, the F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio . In the crystal structure, centrosymmetric dimers arise from pairs of N-H⋯N hydrogen bonds .Chemical Reactions Analysis
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-5-(trifluoromethyl)pyridin-3-amine” is 196.56 g/mol . The IUPAC name is 2-chloro-5-(trifluoromethyl)pyridin-3-amine . The InChI code is 1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
“2-Chloro-5-(trifluoromethyl)pyridin-3-amine” is employed as an intermediate in the pharmaceutical industry . It is used in the synthesis of various drugs due to its unique chemical structure. The presence of both amine and chloro groups allows for a wide range of chemical reactions, making it a versatile compound in drug synthesis .
Synthesis of Novel Molecules
This compound acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These hybrid molecules have shown potential as inhibitors of NS5B, which could be useful in the treatment of Hepatitis C .
Regioexhaustive Functionalization
“2-Chloro-5-(trifluoromethyl)pyridin-3-amine” can be employed as a model substrate to investigate regioexhaustive functionalization . This process involves the selective modification of all possible reactive sites on a molecule, which is a key step in the synthesis of complex organic compounds .
Chemical Research
This compound can be used in chemical research as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for chemists .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus .
Mode of Action
It’s known that the compound can act as a reactant in the synthesis of novel molecules .
Biochemical Pathways
It’s known that similar compounds can affect the replication of hepatitis c virus by inhibiting the ns5b protein .
Pharmacokinetics
The compound is slightly soluble in water, which may influence its bioavailability .
Result of Action
It’s known that the compound can be used in the synthesis of molecules with potential antiviral activity .
Safety and Hazards
This compound may cause skin irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKYPVMMHBOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512961 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72587-18-9 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

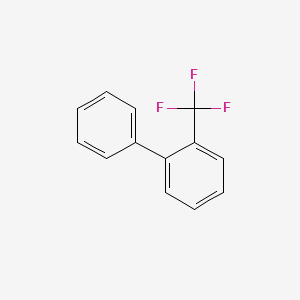
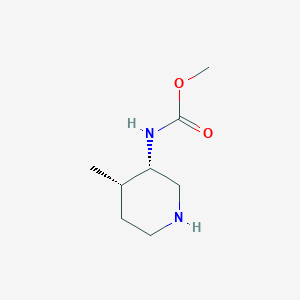

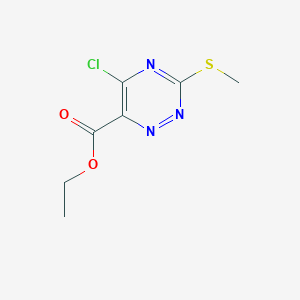


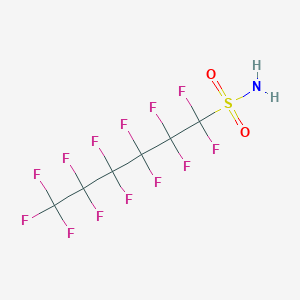

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)

